

# 5-Fluoro-2-methoxybenzonitrile: A Key Intermediate in Advanced Pharmaceutical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Fluoro-2-methoxybenzonitrile

Cat. No.: B061647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 189628-38-4

This technical guide provides an in-depth overview of **5-Fluoro-2-methoxybenzonitrile**, a crucial chemical intermediate in the synthesis of targeted therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its significance in the context of BTK signaling and cancer therapy.

## Core Properties and Specifications

**5-Fluoro-2-methoxybenzonitrile** is a substituted benzonitrile featuring both a fluorine atom and a methoxy group, which contribute to its unique reactivity and utility as a building block in medicinal chemistry.<sup>[1]</sup> Its key properties are summarized below.

Property	Value	Reference
CAS Number	189628-38-4	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO	[1][2]
Molecular Weight	151.14 g/mol	[1][2]
Appearance	Light orange to yellow to green powder/crystal	[1]
Melting Point	115 - 119 °C	[1]
Synonyms	2-Cyano-4-fluoroanisole	[1][2]

## Synthesis and Reactivity

While specific proprietary synthesis methods may exist, a plausible and common approach for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[1][3][4] This well-established method offers a viable route to **5-Fluoro-2-methoxybenzonitrile** from a readily available precursor.

## Plausible Experimental Protocol: Sandmeyer Reaction

This protocol describes the synthesis of **5-Fluoro-2-methoxybenzonitrile** from 2-Amino-5-fluorobenzonitrile.

### Step 1: Diazotization of 2-Amino-5-fluorobenzonitrile

- In a reaction vessel, dissolve 2-Amino-5-fluorobenzonitrile in a cooled aqueous solution of a strong acid, such as hydrochloric acid.
- Maintain the temperature between 0-5 °C using an ice bath.
- Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) in water to the reaction mixture with vigorous stirring. The slow addition is crucial to control the exothermic reaction and maintain the low temperature.
- Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

### Step 2: Cyanation (Sandmeyer Reaction)

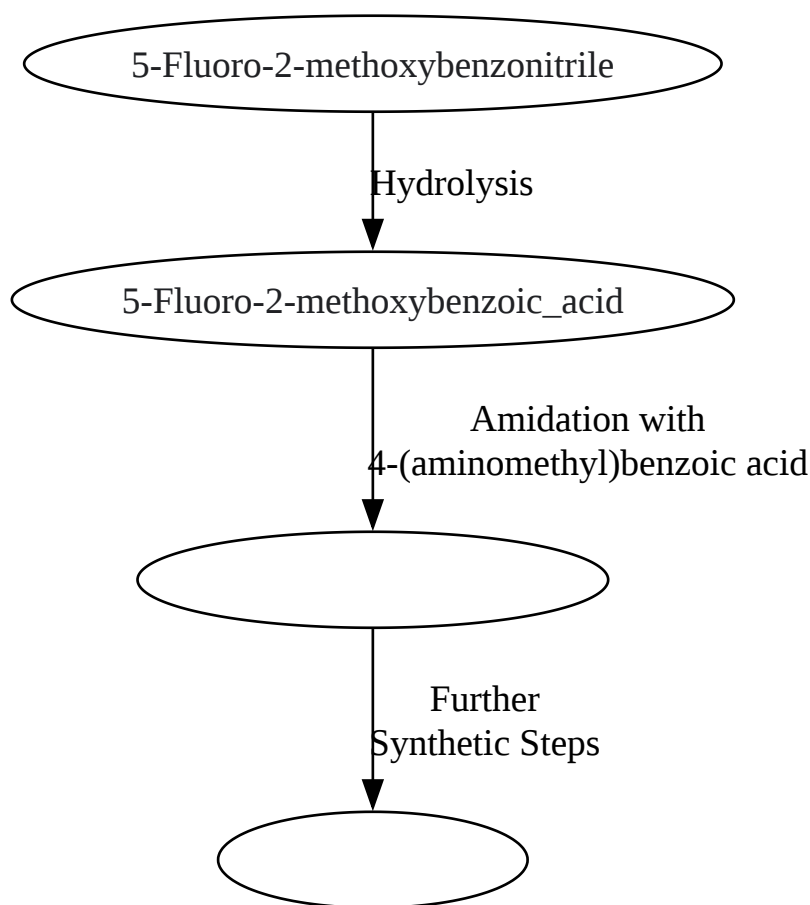
- In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper cyanide solution. The temperature should be carefully controlled.
- Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.
- After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.
- The product, **5-Fluoro-2-methoxybenzonitrile**, can then be isolated through extraction with an organic solvent, followed by washing, drying, and purification, typically by recrystallization or column chromatography.

Plausible synthetic workflow for **5-Fluoro-2-methoxybenzonitrile**.

## Application in Drug Development: The Synthesis of Pirtobrutinib

**5-Fluoro-2-methoxybenzonitrile** is a key precursor for the synthesis of 5-fluoro-2-methoxybenzoic acid, a critical starting material for the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. Pirtobrutinib is a highly selective and non-covalent BTK inhibitor used in the treatment of B-cell malignancies.

The synthesis of Pirtobrutinib involves the amidation of 5-fluoro-2-methoxybenzoic acid with 4-(aminomethyl)benzoic acid, followed by a series of further reactions to construct the final active pharmaceutical ingredient (API). The 5-fluoro-2-methoxybenzoyl moiety is a crucial component of the final drug, contributing to its binding affinity and overall efficacy.



[Click to download full resolution via product page](#)

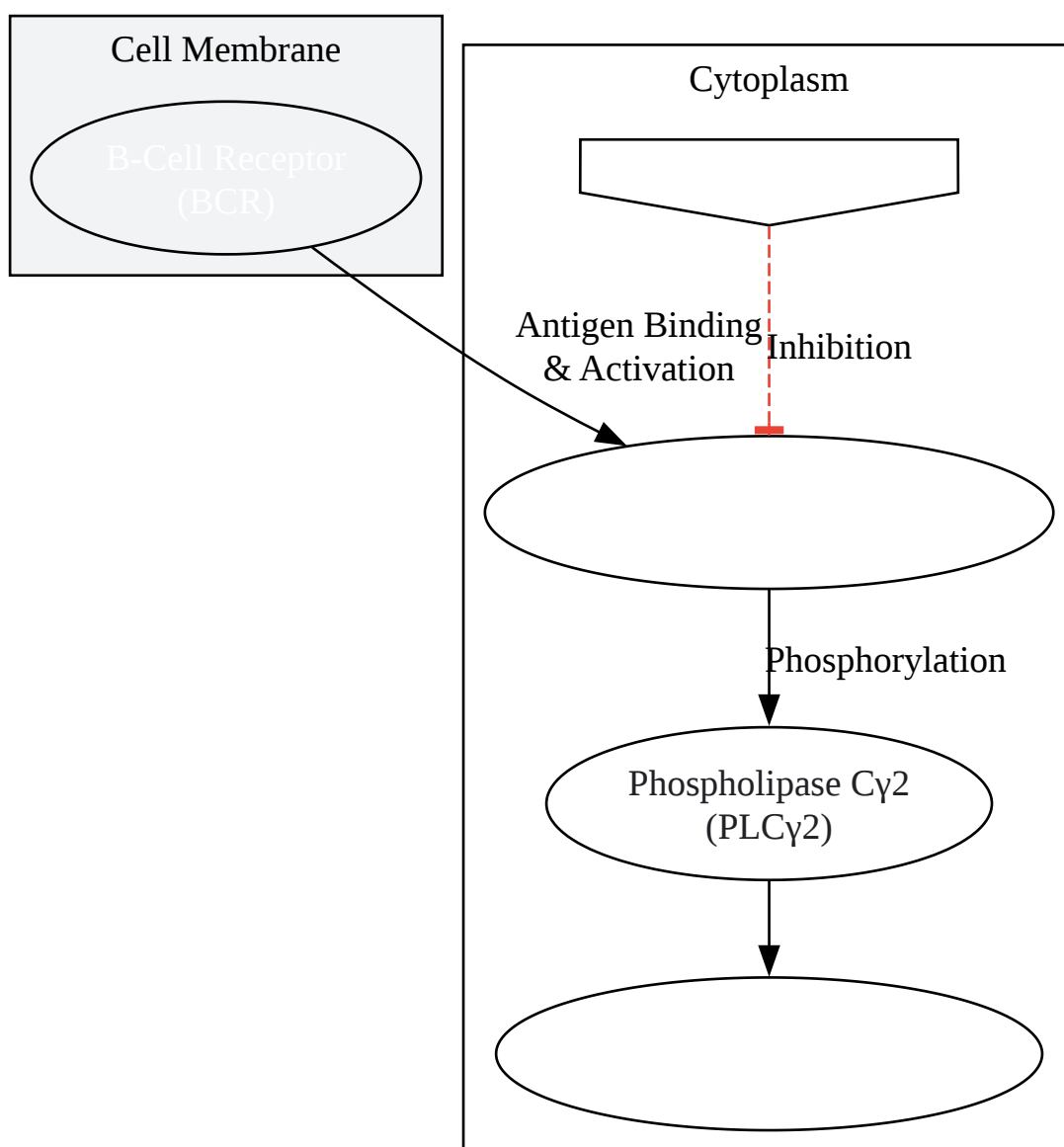
Role of **5-Fluoro-2-methoxybenzonitrile** in Pirtobrutinib synthesis.

## The BTK Signaling Pathway and Inhibition by Pirtobrutinib

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, proliferation, and survival of B-cells. In many B-cell malignancies, this pathway is abnormally activated, making BTK a prime target for therapeutic intervention.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to cell proliferation and survival.

Pirtobrutinib, containing the structural motif derived from **5-Fluoro-2-methoxybenzonitrile**, acts as a potent and selective non-covalent inhibitor of BTK.[5] By binding to the ATP-binding site of the BTK enzyme, Pirtobrutinib blocks its kinase activity, thereby interrupting the downstream signaling cascade. This leads to the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells. A key advantage of Pirtobrutinib's reversible, non-covalent binding is its ability to inhibit BTK even in the presence of mutations that confer resistance to covalent BTK inhibitors.



[Click to download full resolution via product page](#)

Inhibition of the BTK signaling pathway by Pirtobrutinib.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Iscollege.ac.in [Iscollege.ac.in]
- 2. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Fluoro-2-methoxybenzonitrile: A Key Intermediate in Advanced Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061647#5-fluoro-2-methoxybenzonitrile-cas-number-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)